2-(4-Methyl-2-nitrophenoxy)butanoic acid
Description
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-9(11(13)14)17-10-5-4-7(2)6-8(10)12(15)16/h4-6,9H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKMORRXGBNTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for 2-(4-Methyl-2-nitrophenoxy)butanoic acid is C₁₁H₁₃NO₅, which corresponds to a molecular weight of approximately 239.23 g/mol .
Key fragmentation pathways for carboxylic acids often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org A characteristic fragmentation for some aliphatic carboxylic acids is the McLafferty rearrangement, which results in the elimination of a neutral alkene molecule. docbrown.info For this compound, significant fragmentation events would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carboxylic acid group, leading to the loss of the ethyl group.
Ether Bond Cleavage: Scission of the ether linkage can occur on either side of the oxygen atom, leading to fragments corresponding to the nitrophenol moiety or the butanoic acid side-chain.
Loss of Functional Groups: Fragments corresponding to the loss of the carboxyl group (-COOH, mass loss of 45) or a hydroxyl radical (-OH, mass loss of 17) are common in the mass spectra of carboxylic acids. libretexts.org
Nitro Group Fragmentation: The nitro group can be lost as NO₂ (mass loss of 46) or NO (mass loss of 30).
A summary of potential major fragments is presented in the table below.
| Predicted Fragment Structure | m/z Value | Possible Origin |
| [C₁₁H₁₃NO₅]⁺ | 239 | Molecular Ion (M⁺) |
| [C₉H₉NO₅]⁺ | 211 | Loss of ethyl group (-C₂H₅) |
| [C₇H₇NO₃]⁺ | 153 | Cleavage of ether bond, nitrophenoxy fragment |
| [C₁₁H₁₂NO₃]⁺ | 208 | Loss of methoxy (B1213986) radical (-OCH₃) - unlikely path |
| [C₁₁H₁₃O₃]⁺ | 193 | Loss of nitro group (-NO₂) |
| [C₇H₆NO₃]• | 152 | Fragment from cleavage at the ether oxygen |
X-ray Crystallography for Solid-State Structural Determination of Analogues
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not published, extensive structural analysis has been performed on the closely related analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid. nih.govresearchgate.net The insights from this analogue offer a strong basis for understanding the solid-state conformation and intermolecular interactions of the title compound.
The crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid reveals that the molecule crystallizes in the monoclinic system with the space group C2/c. nih.govresearchgate.net A defining feature of its molecular packing is the formation of centrosymmetric dimers through strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.net These dimers are further interconnected into chains by weak C—H⋯O interactions. nih.govresearchgate.net
| Crystallographic Parameter | Value for 2-Methyl-2-(4-nitrophenoxy)propanoic acid |
| Chemical Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.296 (3) |
| b (Å) | 7.0348 (9) |
| c (Å) | 14.518 (2) |
| β (°) | 93.794 (2) |
| Volume (ų) | 2170.2 (5) |
| Z (molecules per unit cell) | 8 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govresearchgate.net
Electronic Spectroscopy (UV-Vis) Studies
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric nitrophenoxy group. The spectrum arises from the excitation of electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).
The key structural features influencing the electronic spectrum are the benzene (B151609) ring, the nitro group (a strong electron-withdrawing group and chromophore), and the phenoxy ether oxygen (an auxochrome with non-bonding electrons). The absorption peaks for nitrophenols are typically found in the blue-to-UV region of the spectrum. nih.gov The presence of the electron-donating phenoxy oxygen and the electron-withdrawing nitro group on the benzene ring creates a "push-pull" system, which can lead to intramolecular charge-transfer (ICT) transitions. chemrxiv.org These ICT bands are often sensitive to solvent polarity. chemrxiv.org
The expected electronic transitions for this compound include:
π → π transitions:* These high-intensity absorptions are associated with the aromatic system of the benzene ring. They are typically observed in the UV region.
n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron from the oxygen atoms of the nitro group or the ether linkage to an anti-bonding π* orbital of the aromatic ring.
Intramolecular Charge Transfer (ICT): A transition involving the transfer of electron density from the electron-rich phenoxy part of the molecule to the electron-deficient nitro-substituted ring. This often results in a strong absorption band at a longer wavelength compared to the parent unsubstituted chromophore. chemrxiv.org
| Expected Transition | Associated Chromophore | Typical Spectral Region |
| π → π | Benzene Ring / Nitro Group | Ultraviolet (200-300 nm) |
| n → π | Nitro Group / Ether Oxygen | Near-UV / Visible (300-400 nm) |
| Intramolecular Charge Transfer (ICT) | Phenoxy donor to Nitro acceptor | Near-UV / Visible (>300 nm) |
Studies on related nitrophenol compounds have shown that the location of the nitro substituent and the protonation state significantly affect the excited-state dynamics and absorption profiles. nih.gov For instance, the absorption peaks of protonated nitrophenols are considerably blue-shifted compared to their deprotonated (phenolate) forms. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
No published studies were found that performed quantum chemical calculations on the molecular structure and conformation of 2-(4-Methyl-2-nitrophenoxy)butanoic acid.
Density Functional Theory (DFT) Calculations
There are no available research findings detailing Density Functional Theory (DFT) calculations to determine the optimized geometry, bond lengths, bond angles, and dihedral angles of this compound.
Ab Initio and Møller–Plesset Perturbation Theory (MP2) Approaches
Information regarding the use of Ab Initio or Møller–Plesset Perturbation Theory (MP2) methods for the structural and conformational analysis of this specific compound is absent from the scientific literature.
Prediction and Interpretation of Vibrational Spectra
No computational studies predicting the infrared (IR) or Raman spectra of this compound were identified. Therefore, data on calculated vibrational frequencies, intensities, and potential energy distribution (PED) analysis are not available.
Analysis of Electronic Structure and Reactivity Descriptors
Detailed analyses of the electronic structure and reactivity of this compound through computational methods have not been reported.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
There are no available data on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Consequently, the HOMO-LUMO energy gap, which is indicative of chemical reactivity and stability, has not been calculated or discussed in the literature.
Electrostatic Potential Surface and Charge Distribution Studies
No studies involving the calculation and visualization of the Molecular Electrostatic Potential (MEP) surface for this compound were found. As a result, there is no information on the charge distribution, electrophilic and nucleophilic sites, or atomic charges calculated via methods such as Natural Bond Orbital (NBO) analysis.
Spin Density Distribution in Related Phenoxy Radicals
In phenoxy radicals, the unpaired electron is not localized on the oxygen atom but is delocalized across the π-system of the aromatic ring. This delocalization is a key stabilizing factor. The presence of substituents on the ring significantly influences the spin density distribution. Electron-donating groups generally increase the spin density at the ortho and para positions, while electron-withdrawing groups, such as the nitro group (-NO₂) present in the molecule of interest, also affect this distribution.
Studies on nitro-substituted phenoxy radicals show that the nitro group, due to its strong electron-withdrawing nature, significantly perturbs the spin density distribution. The majority of the spin density in a phenoxy radical is typically found on the oxygen atom and at the ortho and para positions of the benzene (B151609) ring. The introduction of a nitro group at the ortho position, as in the case of a radical derived from this compound, would lead to a significant delocalization of the spin onto the nitro group itself. This occurs through resonance, where the unpaired electron can be shared with the oxygen atoms of the nitro group.
The methyl group at the para position, being a weak electron-donating group, would slightly increase the spin density at the carbon atom to which it is attached. The butanoic acid side chain, being connected via an ether linkage, is expected to have a smaller, more inductive effect on the spin density distribution within the aromatic ring.
The table below presents a hypothetical but representative spin density distribution for the 2-(4-methyl-2-nitrophenoxy) radical, based on computational studies of similar substituted phenoxy radicals. The values are illustrative and represent the expected trends.
| Atom/Position | Predicted Spin Density (arbitrary units) |
|---|---|
| Phenoxy Oxygen | High |
| C1 (Carbon bearing the Oxygen) | Low |
| C2 (ortho, bearing Nitro group) | Low |
| C3 (meta) | Low |
| C4 (para, bearing Methyl group) | High |
| C5 (meta) | Low |
| C6 (ortho) | High |
| Nitro Group (N) | Moderate |
| Nitro Group (O) | Moderate |
This table illustrates the expected relative spin densities. Actual values would require specific DFT calculations.
In Silico Prediction of Molecular Properties and Conformational Landscapes
In silico methods are invaluable for predicting the physicochemical properties and exploring the conformational landscapes of molecules like this compound, especially in the absence of extensive experimental data. Various computational tools and algorithms can estimate properties that are crucial for understanding the molecule's behavior.
Molecular Properties Prediction:
Quantitative Structure-Property Relationship (QSPR) models and other computational approaches can predict a range of molecular descriptors. nih.govresearchgate.net For this compound, these predicted properties provide insights into its potential behavior in different environments.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 239.22 g/mol | Basic molecular property. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 83.9 Ų | Relates to permeability and transport characteristics. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Potential for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 5 (from ether, nitro, and carbonyl oxygens) | Potential for hydrogen bonding interactions. |
| pKa (acid dissociation constant) | 3.0 - 4.0 | Indicates it is a moderately strong acid. |
Conformational Landscapes:
The conformational flexibility of this compound is primarily determined by the rotation around several single bonds: the C-O-C ether linkage and the C-C bonds within the butanoic acid side chain. Conformational analysis, often performed using molecular mechanics or quantum mechanical methods, helps to identify the low-energy conformations that the molecule is most likely to adopt.
Solvent Effects on Molecular and Spectroscopic Properties
The properties of this compound in solution are expected to be significantly influenced by the surrounding solvent molecules. These solvent effects, broadly termed solvatochromism, manifest as changes in the position, intensity, and shape of spectroscopic bands, particularly in UV-Visible absorption spectra. wikipedia.org
The molecule possesses a polar nitro group and a carboxylic acid group, as well as a less polar aromatic ring and alkyl chain. This combination of polar and non-polar moieties suggests that its spectroscopic properties will be sensitive to solvent polarity. The interaction between the solute and solvent molecules can be non-specific (dipole-dipole interactions) or specific (hydrogen bonding). researchgate.net
For nitroaromatic compounds, an increase in solvent polarity typically leads to a bathochromic (red) shift of the π-π* transition in the UV-Vis spectrum. youtube.com This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, which reduces the energy gap for the electronic transition. youtube.com
The carboxylic acid group can engage in hydrogen bonding with protic solvents (like water and alcohols), which can also influence the electronic transitions. In aprotic polar solvents (like DMSO or acetonitrile), the primary interactions will be dipole-dipole.
The following table summarizes the expected shifts in the λmax of the principal absorption band of this compound in solvents of varying polarity, based on general trends observed for similar nitroaromatic compounds. rsc.orglookchem.com
| Solvent | Solvent Type | Expected λmax Shift |
|---|---|---|
| Hexane (B92381) | Non-polar | Reference (Hypsochromic) |
| Dichloromethane | Non-polar/Weakly polar | Slight Bathochromic Shift |
| Acetonitrile | Polar Aprotic | Bathochromic Shift |
| Ethanol | Polar Protic | Significant Bathochromic Shift |
| Water | Polar Protic | Strongest Bathochromic Shift |
The magnitude of the shifts is relative and illustrates the expected trend of solvatochromism.
These solvent-induced shifts can be rationalized by considering the differential stabilization of the ground and excited states of the molecule by the solvent. researchgate.net Time-dependent density functional theory (TD-DFT) calculations, often coupled with polarizable continuum models (PCMs), can be employed to theoretically predict these solvatochromic shifts and provide a deeper understanding of the underlying electronic transitions. researchgate.netrsc.org
Chemical Reactivity and Reaction Mechanisms
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation.
The conversion of the carboxylic acid group to an ester is a fundamental transformation. This is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. masterorganicchemistry.com In this equilibrium reaction, the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The alcohol is often used as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
Alternative methods for esterification under milder conditions have been developed. These include the use of coupling agents that activate the carboxylic acid. For instance, reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) can facilitate ester formation with a range of alcohols. organic-chemistry.org
The synthesis of a structurally similar compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, involves the hydrolysis of its ethyl ester, demonstrating the feasibility of the reverse reaction and confirming the stability of the ester form. nih.govscispace.com
Table 1: Common Conditions for Esterification of 2-(4-Methyl-2-nitrophenoxy)butanoic acid
| Method | Reagents | Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.) | Reflux | Methyl/Ethyl 2-(4-methyl-2-nitrophenoxy)butanoate |
| TCFH/NMI Coupling | Alcohol, TCFH, NMI | Room Temperature, DCM or MeCN | Corresponding Ester |
The carboxylic acid functionality can also be converted into an amide by reaction with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org
A more common and efficient laboratory method involves the activation of the carboxylic acid. This is typically done by converting it to a more reactive acyl derivative, such as an acid chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding 2-(4-methyl-2-nitrophenoxy)butanoyl chloride. This highly reactive intermediate readily reacts with an amine at room temperature to produce the desired amide in high yield. researchgate.net
Modern synthetic methods also allow for the direct conversion of esters to amides under mild conditions. For example, reacting the methyl or ethyl ester of the title compound with alkali metal amidoboranes, such as sodium amidoborane (NaAB), in a solvent like THF can produce the primary amide efficiently at room temperature. nih.gov
Table 2: Synthetic Routes for Amidation
| Step 1: Activation (if applicable) | Step 2: Amine Reaction | Conditions |
|---|---|---|
| SOCl₂ or (COCl)₂ | Primary or Secondary Amine (e.g., R-NH₂) | Room Temperature |
| Esterification to Methyl Ester | Sodium Amidoborane (NaAB) | Room Temperature, THF |
Reactivity of the Nitro Group and its Chemical Transformations
The aromatic nitro group is a versatile functional group primarily known for its ability to be reduced to an amino group. wikipedia.org This transformation is synthetically valuable as it dramatically alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group. masterorganicchemistry.comwikipedia.org
The reduction of the nitro group in this compound to an amine can be accomplished through several methods: wikipedia.org
Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comlkouniv.ac.in
Metal-Acid Reduction: The use of an easily oxidized metal, like iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.comyoutube.com
Depending on the reaction conditions and the reducing agent used, the nitro group can also be partially reduced to other functionalities, such as hydroxylamines (using reagents like zinc dust and ammonium chloride) or azo compounds (using reagents like LiAlH₄). masterorganicchemistry.comwikipedia.org
Table 3: Reduction Products of the Nitro Group
| Reagent(s) | Conditions | Product Functional Group |
|---|---|---|
| H₂, Pd/C | Room Temperature, Pressure | Amine (-NH₂) |
| Fe, HCl | Reflux | Amine (-NH₂) |
| Sn, HCl | Reflux | Amine (-NH₂) |
| Zn, NH₄Cl | 0-10°C | Hydroxylamine (-NHOH) |
Reactions of the Phenoxy Ether Linkage
The ether linkage in this compound is generally stable and unreactive towards many reagents, which is a characteristic feature of ethers. libretexts.org However, this C-O bond can be cleaved under harsh conditions using strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org
For an aryl alkyl ether such as the title compound, the cleavage mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The attack occurs at the less sterically hindered alkyl carbon, not the aromatic carbon, as nucleophilic substitution on an sp²-hybridized carbon is unfavorable. libretexts.org Therefore, the cleavage of this compound with excess HI would yield 4-methyl-2-nitrophenol (B89549) and 2-iodobutanoic acid. The reaction proceeds via an Sₙ2 mechanism at the secondary carbon of the butanoic acid chain. libretexts.org
General Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenoxy Ring
The benzene (B151609) ring of the molecule is substituted with three groups that influence its reactivity towards substitution reactions: the ether linkage, a methyl group, and a nitro group.
Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine the position of attack for incoming electrophiles. masterorganicchemistry.com
-O-CH(Et)COOH (Ether linkage): Strongly activating and ortho, para-directing.
-CH₃ (Methyl group): Weakly activating and ortho, para-directing.
-NO₂ (Nitro group): Strongly deactivating and meta-directing. wikipedia.org
The positions on the ring are C1 (ether), C2 (nitro), C4 (methyl), with available positions at C3, C5, and C6. The powerful activating effect of the ether group is the dominant influence, directing incoming electrophiles to its ortho (C6) and para (C3, which is open) positions. The methyl group also directs ortho (C3, C5) and para (C1, blocked). The nitro group deactivates the entire ring and directs meta to itself (C4, blocked, and C6).
Nucleophilic Aromatic Substitution (NAS): This type of reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. wikipedia.org The molecule contains a powerful electron-withdrawing nitro group. However, it lacks a suitable leaving group (like a halogen) on the aromatic ring. Therefore, this compound is not expected to undergo classical NAS reactions.
Catalytic Transformations and Reaction Kinetics
Catalysis plays a significant role in the transformation of this molecule, particularly in the reduction of the nitro group as discussed previously (Section 5.2). The choice of catalyst can influence reaction rate and selectivity.
For the reactions of this compound, similar dependencies are expected. For example, the rate of Fischer esterification would depend on the concentration of the acid catalyst, the alcohol, and the temperature.
Table 4: Factors Influencing Reaction Kinetics
| Reaction Type | Key Kinetic Factors | Expected Effect of Increase |
|---|---|---|
| Fischer Esterification | Temperature, [Acid Catalyst], [Alcohol] | Increased Rate |
| Catalytic Nitro Reduction | Temperature, H₂ Pressure, Catalyst Loading | Increased Rate |
Stereochemistry and Chiral Analysis
Identification and Characterization of Stereocenters
The molecular structure of 2-(4-Methyl-2-nitrophenoxy)butanoic acid contains a single stereocenter, also known as a chiral carbon. This asymmetric carbon atom is located at the second position (C2) of the butanoic acid chain. A carbon atom is defined as chiral when it is bonded to four different chemical groups. gcms.cz
In the case of this compound, the C2 atom is attached to:
A hydrogen atom (-H)
A carboxyl group (-COOH)
An ethyl group (-CH₂CH₃)
The 4-methyl-2-nitrophenoxy group (-O-C₆H₃(CH₃)(NO₂))
The presence of this single chiral center means that the compound can exist as a pair of enantiomers. These enantiomers are designated as (R)-2-(4-Methyl-2-nitrophenoxy)butanoic acid and (S)-2-(4-Methyl-2-nitrophenoxy)butanoic acid, according to the Cahn-Ingold-Prelog priority rules. mdpi.com A 50:50 mixture of these two enantiomers is known as a racemic mixture or racemate, which is optically inactive. sigmaaldrich.com The physical and chemical properties of individual enantiomers are identical, except for their interaction with plane-polarized light and other chiral substances.
Enantiomeric Resolution Strategies
Resolving a racemic mixture into its constituent enantiomers is a critical process in chemical analysis and synthesis. Various chromatographic techniques have been developed for this purpose, employing a chiral environment to induce differential interactions with the enantiomers, thus enabling their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for the enantioseparation of chiral compounds, including those in the phenoxypropionic acid class. nih.gov The method relies on chiral stationary phases (CSPs) that create a stereoselective environment. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of racemic compounds. windows.net
For acidic compounds like this compound, the separation mechanism often involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The choice of mobile phase is crucial for achieving optimal resolution. Typical mobile phases include mixtures of an alkane (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol), often with an acidic additive (e.g., trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape.
Table 1: Illustrative Chiral HPLC Conditions for Phenoxypropionic Acids
| Chiral Stationary Phase (CSP) Type | Example CSP | Typical Mobile Phase Composition | Detection |
|---|---|---|---|
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) | UV (e.g., 230 nm) |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol/Acetic Acid (e.g., 85:15:0.1 v/v/v) | UV (e.g., 230 nm) |
| Macrocyclic Glycopeptide | Teicoplanin-based | Methanol (B129727)/Acetic Acid/Triethylamine | UV (e.g., 254 nm) |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another powerful tool for chiral separations, particularly for volatile compounds. For non-volatile carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile ester, such as a methyl or ethyl ester.
The separation is achieved using capillary columns coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common CSPs in gas chromatography. gcms.cz These cyclic oligosaccharides have a chiral cavity, and their outer hydroxyl groups are derivatized to enhance enantioselectivity. The separation mechanism is based on the differential inclusion of the enantiomeric derivatives into the cyclodextrin cavity. The stability and fit of the transient host-guest diastereomeric complexes determine the retention time, allowing for the separation of the enantiomers. gcms.cz
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for both analytical and preparative-scale chiral separations in many industries. nih.govresearchgate.net This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. ceon.rs The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. researchgate.netresearchgate.net
The stationary phases used in chiral SFC are often the same polysaccharide-based CSPs employed in HPLC. nih.gov Small amounts of organic modifiers, typically alcohols like methanol or ethanol, are added to the CO₂ to increase the mobile phase's solvating power and modulate analyte retention and selectivity. The ability to rapidly screen different columns and modifiers makes SFC a highly efficient technique for developing chiral separation methods. nih.gov
Table 2: Comparison of Chromatographic Techniques for Chiral Resolution
| Technique | Typical Stationary Phase | Mobile Phase | Key Advantages | Considerations |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose, amylose) | Alkane/Alcohol mixtures + acidic modifier | Wide applicability, high resolution | Higher solvent consumption, longer run times |
| Chiral GC | Cyclodextrin derivatives | Inert gas (e.g., He, H₂, N₂) | Very high efficiency, sensitive detectors (MS) | Requires analyte volatility or derivatization |
| Chiral SFC | Polysaccharide derivatives | Supercritical CO₂ + organic modifier (e.g., alcohol) | Fast separations, reduced organic solvent use, easy scale-up nih.govresearchgate.net | Requires specialized instrumentation |
| Chiral CE/CEC | (In mobile phase) Cyclodextrins, antibiotics | Aqueous or non-aqueous buffer + chiral selector | High efficiency, minimal sample/reagent use ums.edu.my | Lower concentration sensitivity, potential for adsorption |
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)
Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral or charged enantiomers, a chiral selector is added to the background electrolyte (BGE). mdpi.com
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for separating acidic compounds like phenoxypropionic acids. ums.edu.myresearchgate.net The separation principle involves the differential partitioning of the enantiomers into the chiral cavity of the cyclodextrin. This transient diastereomeric complex formation alters the apparent electrophoretic mobility of each enantiomer, leading to their separation. ums.edu.my Factors such as the type and concentration of the cyclodextrin, the pH of the buffer, and the applied voltage can be optimized to achieve baseline resolution. ums.edu.mynih.gov Capillary electrochromatography (CEC) combines elements of both HPLC and CE, using a packed capillary column and an applied electric field to drive the mobile phase, offering another avenue for high-efficiency chiral separations.
Chiral Derivatization Techniques for Spectroscopic and Chromatographic Analysis
An alternative approach to direct separation on a chiral stationary phase is chiral derivatization. In this method, the mixture of enantiomers is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org
Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral analytical techniques such as conventional HPLC, GC, or even observed distinctly by Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org For carboxylic acids, common CDAs include chiral amines or alcohols, which form diastereomeric amides or esters, respectively.
Key requirements for a successful chiral derivatization include:
The CDA must be of high enantiomeric purity. wikipedia.org
The reaction must proceed to completion without causing racemization of the analyte or the agent. wikipedia.org
The resulting diastereomers should be stable and exhibit sufficient separation under the chosen analytical conditions.
This indirect method allows for the quantification of the enantiomeric ratio and the determination of enantiomeric excess in a sample without the need for a specialized chiral column or selector. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In standard achiral solvents, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to distinct chemical shifts for the corresponding nuclei of the two enantiomers in the NMR spectrum. This phenomenon, known as enantiomeric discrimination, allows for the quantification of enantiomeric excess and can provide insights into the absolute configuration.
The general principle involves the rapid and reversible interaction between the chiral analyte (in this case, the enantiomers of this compound) and the chiral solvating agent in solution. The equilibrium between the free and complexed forms of the enantiomers results in time-averaged NMR signals. Due to the different stabilities and/or geometries of the diastereomeric complexes, the chemical shifts of certain protons in the (R)- and (S)-enantiomers will be non-equivalent.
Detailed research findings on the application of this technique specifically to this compound are not extensively available in the public domain. However, based on studies of structurally similar phenoxyalkanoic acids, it is anticipated that protons close to the chiral center, such as the methine proton at C2 and the protons of the adjacent methylene (B1212753) group in the butanoic acid chain, would exhibit the most significant chemical shift differences (Δδ) upon interaction with a suitable chiral solvating agent.
Hypothetical Data Table: The following table illustrates the type of data that would be generated from such an experiment. The values are hypothetical and serve to demonstrate the concept. A common chiral solvating agent for carboxylic acids is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
This is a hypothetical representation of NMR data with a chiral solvating agent.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule does not exhibit a CD spectrum. Enantiomers, being non-superimposable mirror images, produce CD spectra that are mirror images of each other. This property makes CD spectroscopy a valuable tool for determining the absolute configuration of a chiral compound, typically by comparing the experimental spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations.
The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. For this compound, the chromophores, particularly the nitrophenoxy group, will give rise to electronic transitions that are perturbed by the chiral center. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer.
While specific experimental CD spectra for the enantiomers of this compound are not readily found in published literature, studies on similar α-aryloxypropanoic acids have demonstrated the utility of this technique. semmelweis.hu For instance, the absolute configuration of related compounds has been determined by comparing their experimental vibrational circular dichroism (VCD) spectra with density functional theory (DFT) calculations. semmelweis.hu A similar approach using electronic circular dichroism (ECD) would involve recording the ECD spectra of the separated enantiomers and comparing them to the calculated spectra for the (R) and (S) configurations to make an unambiguous assignment.
Hypothetical Data Table: The following table presents hypothetical CD spectral data that would be expected for the enantiomers of this compound. The wavelengths (λ) and molar ellipticity ([θ]) values are illustrative.
| Enantiomer | Wavelength (λ_max) (nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) |
| (+)-enantiomer | 280 | +5000 |
| 240 | -3000 | |
| (-)-enantiomer | 280 | -5000 |
| 240 | +3000 |
This is a hypothetical representation of CD spectral data.
By comparing such experimental data with theoretically calculated spectra for, as an example, the (R)-configuration, a match would allow for the assignment of the absolute configuration of the (+)- or (-)-enantiomer. For instance, if the calculated spectrum for the (R)-enantiomer shows a positive Cotton effect around 280 nm and a negative one around 240 nm, it would be concluded that the (+)-enantiomer possesses the (R)-configuration.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Organic Synthesis
There is no specific information available in the public domain that documents the use of 2-(4-Methyl-2-nitrophenoxy)butanoic acid as a key intermediate in multi-step organic synthesis.
Derivatization for the Construction of Structurally Complex Molecules
No documented examples of the derivatization of this compound for the construction of structurally complex molecules have been found in publicly accessible scientific literature.
Application in the Synthesis of Specialty Chemicals
The application of this compound in the synthesis of specialty chemicals is not reported in the available literature.
Precursor for Dyes and Pigments
There is no available information to suggest that this compound has been utilized as a precursor for the synthesis of dyes and pigments.
Utility in the Development of New Chemical Entities via Synthetic Pathways
The utility of this compound in the development of new chemical entities through synthetic pathways has not been documented in the scientific literature.
Environmental Behavior and Degradation Pathways Methodological Focus
Methodological Approaches for Studying Environmental Fate in Related Compounds
The investigation of the environmental fate of phenoxyalkanoic acid herbicides relies on a combination of laboratory and field studies to elucidate their degradation, persistence, and mobility in soil, water, and air. numberanalytics.com These studies are often conducted under rigorous guidelines, such as Good Laboratory Practices (GLPs), to ensure data quality and reproducibility. cambridge.org
Laboratory studies are fundamental in isolating and understanding specific degradation pathways. agronomy.org These controlled experiments typically involve fortifying soil or water samples with a known concentration of the herbicide and monitoring its dissipation over time. cambridge.org Common laboratory-based approaches include:
Hydrolysis studies: These experiments assess the chemical breakdown of the herbicide in water at different pH levels and temperatures. nih.gov
Photolysis studies: The degradation of the herbicide due to exposure to natural or artificial sunlight is examined in aqueous solutions or on soil surfaces. nih.gov
Aerobic and anaerobic degradation studies: These studies use soil or sediment slurries to determine the rate and pathway of microbial degradation under different oxygen conditions. epa.gov Radiolabeled compounds (e.g., using ¹⁴C) are often employed to trace the transformation products and determine the extent of mineralization to CO₂. nih.gov
Adsorption-desorption studies: These experiments, often using the batch equilibrium method, quantify the herbicide's tendency to bind to soil particles, which influences its mobility and availability for degradation. researchgate.net
Field studies are crucial for validating laboratory predictions under real-world environmental conditions. agronomy.org These studies involve applying the herbicide to field plots and monitoring its dissipation in the soil profile and, in some cases, its movement into groundwater or surface water over one or more growing seasons. agronomy.org Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are essential for the detection and quantification of the parent herbicide and its degradation products in environmental samples. researchgate.net
Computational models are increasingly used to extend laboratory and field data to predict the environmental fate of herbicides across a wider range of agricultural settings and climatic conditions. agronomy.org
Mechanisms of Biotic Degradation in Analogue Compounds
Microbial degradation is the primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in the environment. nih.govnih.gov A diverse range of soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy, leading to their breakdown. researchgate.net The rate of this biodegradation is influenced by the specific chemical structure of the herbicide. For instance, the degradation rate of some phenoxyalkanoic acids has been observed to decrease in the order of 2,4-D > MCPA > mecoprop-P > dichlorprop-P. nih.gov
The initial and key step in the microbial degradation of many phenoxyalkanoic acids is the cleavage of the ether bond, separating the aromatic ring from the aliphatic side chain. This is often followed by hydroxylation of the aromatic ring and subsequent ring opening. acs.org For example, the degradation of 2,4-D and MCPA often leads to the formation of corresponding chlorophenols, such as 2,4-dichlorophenol (B122985) and 4-chloro-2-methylphenol, respectively. nih.gov These intermediates are then further degraded.
Several bacterial strains capable of degrading phenoxyalkanoic acid herbicides have been isolated and characterized. For example, Stenotrophomonas maltophilia has been shown to degrade mecoprop, MCPA, MCPB, 2,4-D, and other related compounds. nih.govresearchgate.net Similarly, Cupriavidus oxalaticus has demonstrated efficient degradation of 2,4-D and MCPA, even under alkaline conditions. acs.org The genetic basis for this degradation is often encoded on plasmids, which can facilitate the transfer of these degradation capabilities among microbial populations. researchtrend.net The presence of specific genes, such as the tfd gene clusters involved in 2,4-D catabolism, is crucial for these metabolic pathways. acs.org
The process of co-metabolism is also relevant, where a microbe degrades a compound from which it derives no energy, in the presence of another growth-supporting substrate. nih.gov This can be a significant degradation pathway for some herbicides.
Microorganisms Involved in the Degradation of Analogue Phenoxyalkanoic Herbicides
| Microorganism | Analogue Compound Degraded | Key Findings | Reference |
|---|---|---|---|
| Stenotrophomonas maltophilia PM | Mecoprop, MCPA, MCPB, 2,4-D, 2,4-DP, 2,4-DB | Able to use these compounds as a sole source of carbon and energy. Co-metabolized 2,4,5-T. | nih.govresearchgate.net |
| Cupriavidus oxalaticus X32 | 2,4-D, MCPA | Efficient degradation, even at alkaline pH (up to 10.5). Possesses tfd gene clusters. | acs.org |
| Pseudomonas sp. | 2,4-D | Involved in the initial cleavage of the ether bond. | journals.co.za |
| Alcaligenes sp. | 2,4-D | Can utilize 2,4-D as a sole carbon source. | |
| Flavobacterium sp. | MCPA | Capable of degrading MCPA in soil. |
Photochemical Degradation Mechanisms of Related Structures
Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of phenoxyalkanoic acid herbicides in the environment, particularly in aquatic systems and on soil surfaces. researchgate.netresearchgate.net This process involves the breakdown of the herbicide molecule upon absorption of sunlight. nih.gov The rate and mechanism of photolysis are dependent on the chemical structure of the compound and the presence of other substances in the environment.
Direct photolysis occurs when the herbicide molecule itself absorbs light energy, leading to its excitation and subsequent chemical reaction. nih.gov This can result in various transformations, including bond cleavage, rearrangement, and oxidation. nih.gov For many pesticides, the cleavage of specific bonds is a primary photochemical reaction. nih.gov
Indirect photolysis involves the degradation of the herbicide by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by the action of sunlight on naturally occurring substances in water, like dissolved organic matter. nih.govresearchgate.net
The photochemical degradation of phenoxyacetic acids can lead to the formation of various photoproducts. For example, the photolysis of 2,4-D can result in the cleavage of the ether linkage to form 2,4-dichlorophenol, which can be further degraded. Other reactions may include the reductive dechlorination of the aromatic ring.
Factors Influencing Transformation Rates in Environmental Matrices
The rate at which 2-(4-Methyl-2-nitrophenoxy)butanoic acid and its analogues are transformed in the environment is influenced by a multitude of factors related to the compound's properties, the environmental matrix, and climatic conditions. numberanalytics.comunipd.it
Soil Properties:
Soil Organic Matter: Organic matter content is a critical factor, as it can adsorb herbicides, affecting their availability for microbial degradation and leaching. researchgate.netmdpi.com Generally, higher organic matter content is associated with increased adsorption. researchgate.net
Soil pH: The pH of the soil influences the chemical form of acidic herbicides like phenoxyalkanoic acids. researchgate.net At higher pH values, these compounds exist predominantly in their anionic form, which is generally more water-soluble and less adsorbed to soil particles, potentially increasing its availability for microbial uptake or leaching. researchgate.netmdpi.com
Soil Texture: The clay content of the soil can also influence adsorption and, consequently, degradation rates. unipd.it
Microbial Activity: The abundance and activity of microbial populations capable of degrading the herbicide are paramount. numberanalytics.com Factors that promote microbial growth, such as adequate moisture and temperature, will generally enhance biodegradation rates. prakritimitrango.com
Climatic Conditions:
Temperature: Higher temperatures generally increase the rates of both microbial and chemical degradation processes, up to an optimal point for microbial activity. numberanalytics.comprakritimitrango.com
Moisture: Soil moisture content is crucial for microbial activity and also affects the movement of the herbicide within the soil profile. cutm.ac.in
Sunlight: The intensity and duration of sunlight exposure directly impact the rate of photochemical degradation. numberanalytics.com
Herbicide Properties:
Chemical Structure: The specific arrangement of functional groups on the molecule affects its susceptibility to microbial attack and photochemical breakdown. nih.gov
Formulation: Phenoxyalkanoic acids can be formulated as acids, salts, or esters, which can influence their solubility, volatility, and initial interactions in the environment. researchgate.netnufarm.com
Factors Affecting Transformation Rates of Analogue Phenoxyalkanoic Herbicides
| Factor | Influence on Transformation Rate | Reference |
|---|---|---|
| Soil Organic Matter | Increases adsorption, which can either decrease or increase degradation rates depending on bioavailability. | researchgate.netmdpi.com |
| Soil pH | Affects the ionic state of the herbicide, influencing its solubility, adsorption, and microbial uptake. | researchgate.netmdpi.com |
| Microbial Population | Higher populations of adapted microorganisms lead to faster biodegradation. | numberanalytics.comprakritimitrango.com |
| Temperature | Higher temperatures generally accelerate both microbial and chemical degradation. | numberanalytics.comprakritimitrango.com |
| Soil Moisture | Optimal moisture levels enhance microbial activity and herbicide transport to microbes. | cutm.ac.in |
| Sunlight Intensity | Directly correlates with the rate of photodegradation. | numberanalytics.com |
Emerging Research Trends and Future Prospects
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of phenoxyalkanoic acids, including 2-(4-Methyl-2-nitrophenoxy)butanoic acid, traditionally involves nucleophilic substitution reactions (such as the Williamson ether synthesis) which often rely on stoichiometric amounts of strong bases and can generate significant waste. Emerging research is focused on the development of advanced catalytic systems that offer higher efficiency, greater selectivity, and improved environmental profiles. nih.gov
Key trends in this area include:
Homogeneous and Heterogeneous Catalysis: There is a significant shift towards using catalytic amounts of reagents rather than stoichiometric ones. Research into novel solid acid/base catalysts, nanomaterial-based catalysts, and metal-exchanged clays (like hydrotalcites) is providing pathways for reactions such as alkylation and C-N coupling under milder conditions. For the synthesis of the target compound, this could mean replacing traditional bases with recyclable solid catalysts, simplifying purification and reducing waste.
Green Chemistry Principles: The pursuit of sustainable organic synthesis is driving the development of catalysts that align with green chemistry principles. nih.gov This involves using earth-abundant, non-toxic metals and designing processes that operate at lower temperatures and pressures, thereby reducing energy consumption. nih.gov
Metal-Catalyzed Cross-Coupling: While not the primary route, palladium- and copper-catalyzed cross-coupling reactions are being explored for the formation of C-O bonds. These methods offer a high degree of functional group tolerance and can provide alternative synthetic routes that may be more efficient for complex analogues.
Table 1: Comparison of Traditional vs. Novel Catalytic Approaches
| Feature | Traditional Synthesis (e.g., Williamson Ether) | Novel Catalytic Systems |
| Reagents | Stoichiometric strong bases (e.g., NaOH, KOH) | Catalytic amounts of solid acids/bases, metal complexes |
| Conditions | Often requires elevated temperatures | Milder, often near-ambient conditions nih.gov |
| Byproducts | High salt waste | Reduced waste, catalyst is often recyclable |
| Efficiency | Can have moderate to good yields | Aims for higher conversion rates and selectivity nih.gov |
| Environmental Impact | Higher environmental footprint | Lower greenhouse gas emissions and resource consumption nih.gov |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
The agrochemical industry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate the discovery and development of new active compounds. These computational tools can analyze vast datasets to predict the properties and activities of molecules like this compound, moving significant parts of the research process from the lab to a virtual environment. mdpi.com
Current applications and future prospects include:
Predictive Modeling: Machine learning models, particularly deep learning approaches, are used to predict various properties, including herbicidal activity, toxicity to non-target organisms, and physicochemical characteristics. rsc.org These models can handle sparse datasets, learning from the relationships between different experimental results to make accurate predictions and prioritize which molecules to synthesize and test. rsc.org
Accelerated Discovery: AI-driven platforms can screen billions of virtual molecules to identify novel candidates that match specific target proteins or desired activity profiles. mdpi.comnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening. Companies like Bayer and Syngenta are using in-house AI systems to design new molecules and have reported the potential to shorten the development timeline from 15 years to 10 years. nih.gov
Reaction Prediction and Synthesis Planning: AI tools are being developed to assist chemists by predicting reaction outcomes, identifying potential by-products, and suggesting optimal reaction conditions, including catalysts and solvents. mdpi.com This facilitates more efficient and safer synthesis routes.
Advanced Methodologies for Stereocontrol and Enantiopurity Assessment
The butanoic acid portion of this compound contains a chiral center at the C2 position, meaning the molecule exists as two enantiomers. As the biological activity of chiral compounds often resides in only one enantiomer, the ability to selectively synthesize and accurately measure the purity of the desired enantiomer is critical.
Stereocontrolled Synthesis: The development of asymmetric synthesis is a major focus. Methods to achieve high enantiopurity include:
Chiral Auxiliaries: Using techniques like the Evans chiral oxazolidinone method allows for the stereocontrolled formation of the propionic acid derivative before its attachment to the phenoxy group.
Asymmetric Catalysis: Employing chiral catalysts that can direct the reaction to form one enantiomer preferentially. This is a highly atom-economical approach that is a cornerstone of modern organic synthesis.
Biocatalysis: Utilizing enzymes, such as specific nitrilases, which can exhibit high enantioselectivity in converting nitrile precursors into the corresponding chiral carboxylic acids.
Enantiopurity Assessment: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating and quantifying enantiomers. phenomenex.com
Chiral Stationary Phases (CSPs): The most common approach involves using HPLC columns packed with a CSP. nih.gov These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are particularly versatile and widely used for separating chiral acids. nih.govresearchgate.netphenomenex.com
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.govchiralpedia.com
Table 2: Modern Techniques for Enantiopurity Analysis
| Technique | Principle | Common Application for Chiral Acids |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation of underivatized this compound using polysaccharide-based columns. |
| Chiral HPLC (Indirect) | Covalent reaction with a chiral derivatizing agent to form separable diastereomers. | Used when direct methods are not effective; requires an additional reaction step. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector (e.g., cyclodextrins). | High-resolution analysis, especially for charged molecules like carboxylic acids. |
Exploration of New Chemical Reactivities and Derivatizations
Exploring the chemical reactivity of this compound is essential for creating new analogues for structure-activity relationship (SAR) studies. The existing functional groups—the nitro group, the carboxylic acid, and the aromatic ring—serve as handles for a wide range of chemical transformations.
Reduction of the Nitro Group: The nitro group is a versatile functional group primarily due to its ability to be reduced.
To an Amine: Catalytic hydrogenation (using catalysts like Pd/C or Raney Nickel) or chemical reduction (using reagents like iron in acidic media) can efficiently convert the nitro group to a primary amine (-NH2). wikipedia.org This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including amide formation, sulfonamide synthesis, and diazotization. The selective reduction of the nitro group without affecting other parts of the molecule is a key challenge addressed by modern catalytic systems. rsc.org
To a Hydroxylamine: Under controlled conditions using specific catalysts (e.g., Raney Nickel and hydrazine at low temperatures), the nitro group can be partially reduced to a hydroxylamine (-NHOH), offering another route to novel derivatives. mdpi.comwikipedia.org
Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into other functional groups, such as:
Esters: Reaction with various alcohols under acidic conditions.
Amides: Coupling with a wide range of primary or secondary amines.
These modifications can significantly alter the compound's solubility, cell permeability, and interaction with biological targets.
Reactions on the Aromatic Ring: While the existing substituents direct further electrophilic aromatic substitution, these reactions are generally less common for derivatization compared to modifications of the nitro and carboxyl groups.
The systematic derivatization of these functional groups allows for the generation of a chemical library, which can then be screened to identify compounds with improved activity, selectivity, or a more favorable toxicological profile.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Methyl-2-nitrophenoxy)butanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution of 4-methyl-2-nitrophenol with a halogenated butanoic acid derivative. For example, ester intermediates (e.g., ethyl 2-bromo-2-methylpropionate) can react with nitrophenol under basic conditions, followed by hydrolysis to yield the carboxylic acid . Optimization includes:
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR : H and C NMR identify key signals: the aromatic protons (δ 7.5–8.0 ppm), nitrophenoxy methyl (δ 2.3–2.5 ppm), and butanoic acid protons (δ 1.5–2.2 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers), critical for confirming stereochemistry .
- HPLC : Quantifies purity (>97%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the stability considerations for this compound under different storage conditions?
- Light Sensitivity : The nitro group may degrade under UV exposure; store in amber vials at –20°C .
- Moisture : Hygroscopic carboxylic acid derivatives require desiccants or inert atmospheres .
- pH Stability : Avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis or nitro reduction .
Advanced Research Questions
Q. How can contradictions in crystallographic data for nitro-substituted butanoic acids be resolved?
Discrepancies in reported crystal structures (e.g., hydrogen-bonding motifs) arise from polymorphism or solvent effects. Strategies include:
- Temperature Control : Crystallize at consistent temperatures (e.g., 294 K) to stabilize specific forms .
- Computational Modeling : Compare experimental data with DFT-optimized structures to validate intermolecular interactions .
- Synchrotron Studies : High-resolution X-ray diffraction resolves subtle packing differences .
Q. What methodological challenges arise when studying this compound’s enzyme inhibition or protein-binding activity?
- Nitro Group Reactivity : The electron-withdrawing nitro group may interfere with assay pH or redox conditions. Use buffered systems (e.g., PBS at pH 7.4) to stabilize interactions .
- Competitive Binding Assays : Employ fluorescence quenching or SPR to distinguish specific binding from nonspecific adsorption .
- Metabolic Pathway Confounders : Include controls (e.g., nitro-reductase inhibitors) to isolate target enzyme effects .
Q. How can low yields during the hydrolysis step of synthesis be mitigated?
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance ester hydrolysis efficiency .
- Stepwise Quenching : Neutralize reaction mixtures gradually to avoid abrupt pH shifts that precipitate intermediates prematurely .
- Alternative Reagents : Replace aqueous NaOH with LiOH in THF/water for milder hydrolysis conditions .
Data Contradiction Analysis
Q. How do conflicting reports on the biological activity of nitroaromatic compounds inform experimental design?
Variability in antiproliferative or enzyme inhibition data may stem from:
- Assay Sensitivity : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Redox Interference : Account for nitro group reduction in cellular assays by including antioxidants (e.g., ascorbate) .
- Metabolite Screening : Use LC-MS to identify degradation byproducts that alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
